3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Historical Development of Triazolopyrimidinone Research
The exploration of triazolopyrimidinones began in the mid-20th century with the synthesis of fused heterocycles for antimetabolite therapies. Early studies focused on triazolo[1,5-a]pyrimidines as adenosine analogs, leveraging their ability to mimic purine bases in nucleic acid biosynthesis. By the 2010s, advancements in click chemistry and Suzuki-Miyaura cross-coupling enabled modular derivatization, as seen in the synthesis of 3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one. The integration of oxadiazole rings, as in the subject compound, emerged from efforts to enhance metabolic stability and target affinity, particularly for deubiquitinases like USP28.
Significance in Medicinal Chemistry and Drug Discovery
Triazolopyrimidinones occupy a strategic niche in kinase and protease inhibition. For instance, compound 19 from triazolo[4,5-d]pyrimidine derivatives demonstrated potent USP28 inhibition ($$ IC{50} = 1.1 \, \mu M $$) and anti-proliferative effects in gastric cancer models. Similarly, pyridone-substituted analogs exhibited dual A$${2A}$$/A$$_{1}$$ adenosine receptor antagonism, showing promise in ischemic stroke models. The subject compound’s 4-isopropoxyphenyl-oxadiazole moiety likely enhances membrane permeability and target engagement, aligning with trends in fragment-based drug design.
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the triazolo[4,5-d]pyrimidin-7-one subclass, distinguished by:
- Core structure : A bicyclic system with a triazole (positions 1–3) fused to a pyrimidinone (positions 4–7).
- Substituents :
- 4-Chlorobenzyl at N3, providing hydrophobic interactions.
- (3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl at C6, introducing hydrogen-bond acceptors and steric bulk.
Research Objectives and Investigative Framework
Current research priorities include:
- Mechanistic Elucidation : Clarifying the compound’s binding mode to USP28 using crystallography.
- SAR Expansion : Modifying the isopropoxy group to optimize pharmacokinetics.
- Therapeutic Profiling : Evaluating efficacy in xenograft models of colorectal and gastric cancers.
- Selectivity Screening : Assessing off-target effects against USP7 and LSD1 to mitigate toxicity.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN7O3/c1-14(2)33-18-9-5-16(6-10-18)21-26-19(34-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-15-3-7-17(24)8-4-15/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJQUHQPYMIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , with a molecular formula of and a molecular weight of 477.9 g/mol, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Synthesis
The compound features a complex structure that integrates a 1,2,4-oxadiazole ring and a triazolopyrimidinone core. The synthesis typically involves multi-step organic reactions that construct the oxadiazole and triazolo-pyrimidine frameworks sequentially.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with compounds containing 1,3,4-oxadiazole and triazole moieties. These activities include:
- Antimicrobial Activity
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Oxadiazole Derivatives | Antibacterial | S. aureus, E. coli | |
| Triazolo-Pyrimidine Derivatives | Antifungal | Candida albicans |
- Anticancer Activity
- The compound's structural components suggest potential anticancer properties through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation. Studies indicate that oxadiazole derivatives can inhibit enzymes like thymidylate synthase and HDAC (histone deacetylase), which are crucial in cancer biology .
| Compound | Mechanism of Action | Target Enzyme | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Enzyme Inhibition | Thymidylate Synthase | |
| Triazolo-Pyrimidine Derivatives | HDAC Inhibition | HDAC Enzymes |
- Anti-inflammatory Activity
Case Studies
- Antimicrobial Efficacy
- Anticancer Properties
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring may bind to active sites on enzymes involved in critical metabolic pathways.
- Receptor Modulation : The triazolo-pyrimidine structure may interact with cellular receptors influencing cell signaling pathways.
Scientific Research Applications
The compound 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and pharmacology, supported by case studies and data tables.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess activity against various bacterial strains. The specific compound under consideration may demonstrate similar properties due to its structural similarities with known antimicrobial agents.
Case Study: Antitubercular Activity
A related class of compounds was synthesized and tested for antitubercular activity against Mycobacterium tuberculosis. The methodology involved click chemistry to create triazole hybrids, which showed promising results in inhibiting bacterial growth . This suggests that the compound could be explored further for its potential against resistant strains of bacteria.
Anticancer Potential
Triazole derivatives are well-known in the field of oncology for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with enzymes involved in cancer pathways.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies on triazole-containing compounds have shown effectiveness against various cancer cell lines. For example, a study demonstrated that certain triazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis . This indicates that the compound may be developed as a potential anticancer agent.
Anti-inflammatory Properties
Compounds similar to the one discussed have been evaluated for anti-inflammatory effects. The presence of specific substituents can enhance their ability to modulate inflammatory pathways.
Data Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step reactions involving click chemistry techniques. Characterization is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Synthesis Methodology
- Starting Materials : Identify appropriate precursors for the synthesis.
- Click Reaction : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for forming triazoles.
- Functionalization : Introduce oxadiazole moieties through condensation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Electronic Properties
The triazolopyrimidinone scaffold is shared with compounds like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (). Key similarities include:
- Planarity: The fused triazolo-pyrimidinone system is nearly coplanar (max. deviation: 0.021 Å), enabling π-π stacking interactions in biological targets .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance electrophilicity, while bulky substituents (e.g., isopropoxyphenyl) may hinder enzymatic degradation.
Substituent Variations and Bioactivity
Pharmacological and Physicochemical Insights
Solubility and Lipophilicity
- Chlorine atoms (electron-withdrawing) may enhance binding to hydrophobic pockets in target proteins .
Stability and Metabolic Resistance
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Condensation : Reacting 4-chlorobenzylamine with a pyrimidinone precursor to form the triazolo-pyrimidinone core (analogous to methods in and ).
- Oxadiazole Formation : Coupling 4-isopropoxyphenylcarboxylic acid derivatives with hydroxylamine via cyclization, using DMF as a solvent (similar to ).
- Characterization : Intermediates are validated via HPLC, NMR (¹H/¹³C), and mass spectrometry. For example, used X-ray crystallography to confirm regioselectivity in triazolo-pyrimidinone derivatives .
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s purity and structural integrity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing chlorobenzyl vs. isopropoxyphenyl groups). utilized this for crystal structure validation .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete cyclization.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns aligned with theoretical values (as in ) .
Q. How can researchers determine solubility and lipophilicity for in vitro assays?
- Answer : Use the SwissADME platform ( ) to predict logP (lipophilicity) and aqueous solubility. Experimental validation involves:
- Shake-Flask Method : Measure partitioning between octanol and PBS buffer.
- DMSO Stock Solutions : Prepare 10 mM stocks, followed by serial dilution in assay buffers to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final cyclization step?
- Answer :
- Catalyst Screening : Test palladium/copper catalysts ( ) for cross-coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) to stabilize transition states.
- Temperature Gradients : Perform reactions at 60–100°C to identify ideal kinetic vs. thermodynamic control (as in , which varied parameters for thiadiazine derivatives) .
Q. How should conflicting data on the compound’s stability under physiological pH be resolved?
- Answer :
- Forced Degradation Studies : Expose the compound to pH 1.2 (gastric) and 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS ( ).
- Structural Analysis : Identify hydrolysis-prone sites (e.g., oxadiazole ring) using ¹H NMR to track proton shifts in degraded samples .
Q. What strategies address low reproducibility in biological activity across independent studies?
- Answer :
- Batch Standardization : Ensure consistent synthesis protocols (e.g., solvent purity, reaction time) across labs.
- Positive Controls : Use celecoxib ( ) or other reference inhibitors in parallel assays to normalize activity measurements.
- Data Harmonization : Apply ANOVA or mixed-effects models to account for inter-lab variability (as in ’s split-plot design) .
Q. How can computational modeling guide the design of analogs with enhanced target affinity?
- Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or PDEs). Focus on substituent effects (e.g., isopropoxy vs. methoxy groups).
- QSAR Analysis : Derive regression models linking structural descriptors (logP, polar surface area) to IC50 values (similar to ’s pharmacokinetic profiling) .
Methodological Notes
- Contradictory Data : When spectral data conflicts with theoretical predictions (e.g., unexpected NOE correlations), re-examine reaction stereochemistry using 2D NMR (COSY, NOESY) .
- Advanced Characterization : For ambiguous regiochemistry in triazolo-pyrimidinones, single-crystal X-ray diffraction (as in ) is definitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
